molecular formula C14H16N2O B11048223 1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol

1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol

Cat. No. B11048223
M. Wt: 228.29 g/mol
InChI Key: JIUIJJDCWPFUKB-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol is an organic compound that features a phenyl group, a pyridin-3-ylmethyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol typically involves the reaction of 1-phenylethanol with pyridin-3-ylmethylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol
  • 1-Phenyl-2-[(pyridin-4-ylmethyl)amino]ethanol
  • 1-Phenyl-2-[(pyrimidin-3-ylmethyl)amino]ethanol

Uniqueness

1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .

properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-phenyl-2-(pyridin-3-ylmethylamino)ethanol

InChI

InChI=1S/C14H16N2O/c17-14(13-6-2-1-3-7-13)11-16-10-12-5-4-8-15-9-12/h1-9,14,16-17H,10-11H2

InChI Key

JIUIJJDCWPFUKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CN=CC=C2)O

Origin of Product

United States

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